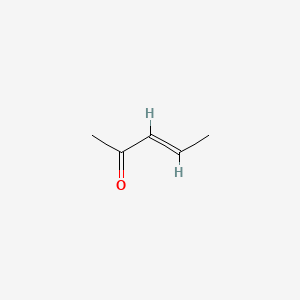![molecular formula C11H11ClF3N B6273112 2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridine CAS No. 2059931-72-3](/img/new.no-structure.jpg)
2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridine is a compound that features a trifluoromethyl group and a chlorine atom attached to a cyclohepta[b]pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridine can be achieved through several methods. One common approach involves the trifluoromethylation of a suitable precursor, such as 4-iodobenzene, followed by cyclization to form the desired cyclohepta[b]pyridine ring . Another method involves the simultaneous vapor-phase chlorination and fluorination at high temperatures (>300°C) using transition metal-based catalysts like iron fluoride .
Industrial Production Methods
Industrial production of this compound typically involves multi-step reactions on a large scale. For example, a three-step process may include the use of sodium nitrite and hydrogen chloride in water at 20°C, followed by chlorination at 150°C, and finally, fluorination with hydrogen fluoride at 200°C under high pressure .
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chlorine and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridine involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group and chlorine atom contribute to the compound’s reactivity and ability to interact with specific enzymes and receptors. These interactions can modulate various biological processes, making the compound useful in therapeutic applications .
Comparación Con Compuestos Similares
2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridine can be compared to other similar compounds, such as:
2-chloro-4-(trifluoromethyl)pyridine: This compound has a similar structure but lacks the cyclohepta ring, making it less complex.
2,3-dichloro-5-(trifluoromethyl)pyridine: This compound has an additional chlorine atom, which can alter its chemical properties and reactivity.
4-(trifluoromethyl)pyridine: This compound lacks the chlorine atom and the cyclohepta ring, making it structurally simpler.
The uniqueness of this compound lies in its combination of the trifluoromethyl group, chlorine atom, and the cyclohepta ring, which together contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
2059931-72-3 |
|---|---|
Fórmula molecular |
C11H11ClF3N |
Peso molecular |
249.7 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



